(3R,4S)-4-aminooxan-3-ol hydrochloride
Overview
Description
“(3R,4S)-4-aminooxan-3-ol hydrochloride” is a chemical compound with the molecular formula C5H12ClNO2 . It is also known as “(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride” and "(3R,4S)-3-Methyloxan-4-amine hydrochloride" .
Molecular Structure Analysis
The molecular structure of “(3R,4S)-4-aminooxan-3-ol hydrochloride” consists of a five-membered ring with an amino group at the 4-position and a hydroxyl group at the 3-position . The average mass of the compound is 151.635 Da and the monoisotopic mass is 151.076385 Da .Chemical Reactions Analysis
While specific chemical reactions involving “(3R,4S)-4-aminooxan-3-ol hydrochloride” were not found, it’s worth noting that pyrrolidine derivatives can undergo various chemical reactions. For instance, they can be used as building blocks in the preparation of polyfunctionalized heterocyclic systems .Scientific Research Applications
Antioxidant and Membrane-Stabilizing Properties
- Antioxidant Activity: Hydrochlorides of related compounds showed weak antioxidant properties in vitro. These compounds did not exhibit significant antioxidant or antiradical activity in various tested systems but demonstrated a pronounced anti-hemolytic effect on erythrocyte oxidative stress models, suggesting a potential for membrane-stabilizing effects due to interaction with cell membrane components (Malakyan et al., 2010).
Metabolic Studies
- Metabolism in Rats: A study on KR-31831, a novel antiangiogenic agent structurally similar to (3R,4S)-4-aminooxan-3-ol hydrochloride, revealed insights into its metabolism in rats using LC-MS and LC-MS/MS analysis. The study identified various metabolites and explored the metabolic routes of KR-31831, contributing to understanding the metabolic behavior of related compounds (Kim et al., 2005).
Synthesis and Characterization
- Enantiomerically Pure Compounds: Research on the synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols, which are precursors for natural and synthetic aminohydroxylated piperidine alkaloids, showed efficient synthesis methods. These methods are significant for producing natural and synthetic analogs, which could have various applications in pharmaceuticals and chemical synthesis (Grishina et al., 2011).
properties
IUPAC Name |
(3R,4S)-4-aminooxan-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXXMEFWSWRREY-FHAQVOQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-aminooxan-3-ol hydrochloride | |
CAS RN |
215941-06-3 | |
Record name | rac-(3R,4S)-4-aminooxan-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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